molecular formula C16H20BNO4 B3233084 6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester CAS No. 1351379-24-2

6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester

Cat. No. B3233084
CAS RN: 1351379-24-2
M. Wt: 301.1 g/mol
InChI Key: GENQBZNQHQOZQZ-UHFFFAOYSA-N
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Description

  • Molecular Weight : Approximately 243.1 g/mol

Synthesis Analysis

The synthesis of this compound involves the reaction of an indole-4-boronic acid derivative with a pinacol ester group. The pinacol ester serves as a protecting group for the boron atom during the synthetic process. Various methods can be employed to prepare this compound, including Suzuki–Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester consists of an indole ring (a five-membered aromatic ring fused to a six-membered ring) with a boronic acid group attached at the 4-position. The pinacol ester moiety provides steric protection around the boron atom .


Chemical Reactions Analysis

  • Suzuki–Miyaura Coupling : It can react with aryl or vinyl halides under palladium catalysis to form carbon–carbon bonds .
  • Protodeboronation : Under specific conditions, the boron atom can be removed, leading to functionalization of the indole ring .

Physical And Chemical Properties Analysis

  • Stability : Organoboron compounds are generally stable under inert conditions but sensitive to air and moisture .

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. In Suzuki–Miyaura coupling, it acts as a boron source, facilitating the formation of new carbon–carbon bonds. Protodeboronation involves radical processes, leading to the removal of the boron moiety .

Safety and Hazards

  • Storage : Store in a cool, dry place away from direct sunlight and incompatible materials .

properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-8-10(14(19)20-5)9-13-11(12)6-7-18-13/h6-9,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENQBZNQHQOZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120977
Record name 1H-Indole-6-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1351379-24-2
Record name 1H-Indole-6-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351379-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester
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6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester

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